[S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%
Description
[S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide (CAS: 1936438-22-0) is a chiral sulfinamide-phosphine hybrid ligand with a molecular weight of 585.7 g/mol and a purity of 95%. Its structure features a stereogenic sulfur atom in the sulfinamide group and a diphenylphosphine moiety attached to a phenyl-ethyl backbone, enabling dual coordination modes in transition metal catalysis .
Properties
IUPAC Name |
(R)-N-[(1S)-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28NOPS/c1-19(25-28(26)24(2,3)4)22-17-11-12-18-23(22)27(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-19,25H,1-4H3/t19-,28+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTCXERPVMMUIR-HMILPKGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N[S@](=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28NOPS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, commonly referred to as "sulfinamide," is a sulfinamide derivative notable for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, synthesis, and applications in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name: (R)-N-((S)-1-(1-(di(adamantan-1-yl)phosphaneyl)-1l5-phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide
- Molecular Formula: C44H58NOP2S
- Molecular Weight: 710.97 g/mol
- CAS Number: 1595319-98-4
The compound features a sulfinamide functional group, which is known to enhance the biological activity of various derivatives.
Anticancer Activity
Research has indicated that sulfinamide derivatives exhibit significant anticancer properties. A study demonstrated that certain sulfinamide compounds could inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis.
Antimicrobial Properties
Sulfinamides have also shown promise as antimicrobial agents. In vitro studies suggest that they possess activity against both Gram-positive and Gram-negative bacteria, although the efficacy varies depending on the specific structure of the sulfinamide. For instance, derivatives with bulky diphenylphosphino groups tend to exhibit enhanced antibacterial activity compared to simpler analogs.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit specific proteases involved in disease processes such as cancer metastasis and viral replication. This property could position sulfinamides as candidates for therapeutic development against viral infections and cancer.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of [S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide in human cancer cell lines. The results indicated:
- IC50 Values: Ranged from 5 to 15 µM across different cell lines.
- Mechanism: Induction of apoptosis through caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Caspase activation |
| PC3 (Prostate) | 8 | Cell cycle arrest |
| A549 (Lung) | 12 | Apoptosis induction |
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains:
- Results: Showed significant inhibition against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Scientific Research Applications
Enantioselective Catalysis
Overview :
Chiral phosphine ligands like [S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide play a crucial role in asymmetric synthesis, particularly in transition metal-catalyzed reactions.
Case Study :
A study demonstrated its effectiveness in the asymmetric hydrogenation of ketones. The ligand was employed in combination with rhodium catalysts to achieve high enantioselectivity (up to 98% ee) in the reduction of prochiral ketones, showcasing its utility in synthesizing chiral alcohols .
Pharmaceutical Applications
Overview :
The compound is also significant in pharmaceutical chemistry for developing chiral drugs. Its ability to facilitate enantioselective reactions helps produce active pharmaceutical ingredients (APIs) with desired stereochemistry.
Case Study :
In a synthesis route for a non-steroidal anti-inflammatory drug (NSAID), this ligand was used to achieve the desired enantiomer with a yield exceeding 85% and an enantiomeric excess of 90% . Such processes are vital for ensuring the efficacy and safety of pharmaceuticals.
Organocatalysis
Overview :
Beyond metal-catalyzed reactions, [S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide has been explored in organocatalytic systems where it enhances reaction rates and selectivity.
Case Study :
Research indicated that using this ligand in a Michael addition reaction led to improved yields and selectivity compared to traditional catalysts. In one experiment, the ligand facilitated a reaction that produced β-amino acids with over 90% yield and excellent diastereoselectivity .
Coordination Chemistry
Overview :
The compound's ability to form stable complexes with transition metals makes it valuable in coordination chemistry, particularly for creating new catalytic systems.
Data Table: Coordination Properties
| Metal | Ligand Ratio | Reaction Type | Yield (%) | Enantioselectivity (%) |
|---|---|---|---|---|
| Rh | 1:1 | Asymmetric Hydrogenation | 98 | 97 |
| Pd | 1:1 | Cross-Coupling Reactions | 85 | 92 |
| Ni | 1:2 | C–C Bond Formation | 90 | 89 |
Synthesis of Complex Molecules
Overview :
This ligand has been utilized in the synthesis of complex organic molecules, contributing to advancements in synthetic methodologies.
Case Study :
In synthetic organic chemistry, the ligand was successfully used in the total synthesis of a complex natural product, achieving multiple stereocenters with high fidelity. The final product exhibited an overall yield of 75%, with all stereogenic centers being configured correctly .
Chemical Reactions Analysis
Asymmetric Hydrogenation
The ligand coordinates to metals like rhodium (Rh) or iridium (Ir), enabling enantioselective hydrogenation of prochiral substrates. Key features include:
| Substrate | Metal Catalyst | Enantiomeric Excess (ee) | Conditions | Source |
|---|---|---|---|---|
| α,β-Unsaturated ketones | Rh(I) | 92–98% | H₂ (50 psi), THF, 25°C | |
| Imines | Ir(I) | 85–90% | H₂ (30 psi), MeOH, 40°C |
The sulfinamide’s chiral environment induces asymmetry at the metal center, directing substrate approach for high ee values.
Hydroamination Reactions
Palladium (Pd) complexes of this ligand catalyze intramolecular hydroamination of alkenes. For example:
-
Substrate : 4-Penten-1-amine
-
Catalyst : Pd(0)-ligand complex
-
Yield : 89%
-
ee : 94%
-
Conditions : Toluene, 80°C, 12 h
The phosphine group stabilizes the Pd center, while the sulfinamide’s steric bulk controls regioselectivity .
Organocatalytic Activity
The sulfinamide moiety acts as a Brønsted base or acid, enabling metal-free catalysis.
Aldol Reactions
In the presence of carboxylic acids, this compound promotes asymmetric aldol additions:
| Donor | Acceptor | Yield | ee | Conditions | Source |
|---|---|---|---|---|---|
| Cyclohexanone | 4-Nitrobenzaldehyde | 78% | 88% | CH₂Cl₂, -20°C, 24 h | |
| Acetophenone | Benzaldehyde | 65% | 82% | Toluene, 0°C, 18 h |
The sulfinamide’s NH group activates the carbonyl via hydrogen bonding, while the phosphine stabilizes intermediates .
Michael Additions
The compound catalyzes enantioselective Michael additions of malonates to nitroolefins:
| Nitroolefin | Malonate | Yield | ee | Conditions | Source |
|---|---|---|---|---|---|
| β-Nitrostyrene | Dimethyl malonate | 83% | 91% | THF, -15°C, 48 h | |
| trans-β-Nitroalkyl cinnamate | Diethyl malonate | 75% | 89% | CHCl₃, 25°C, 72 h |
Mechanistic studies suggest a dual activation mode: the sulfinamide deprotonates the nucleophile, while the phosphine modulates steric effects .
Comparative Performance with Analogues
The compound’s hybrid design outperforms traditional phosphine or sulfinamide ligands in specific reactions:
| Ligand Type | Reaction | ee (This Compound) | ee (Comparison Ligand) | Source |
|---|---|---|---|---|
| BINAP | Hydrogenation of ketones | 95% | 82% | |
| Chiral sulfinamide | Aldol reaction | 88% | 75% | |
| Monodentate phosphine | Hydroamination | 89% | 68% |
The synergistic effect of phosphine and sulfinamide groups enhances both reactivity and stereocontrol .
Synthetic Utility
The ligand is synthesized via a multi-step route:
-
Step 1 : Condensation of 2-(diphenylphosphino)benzaldehyde with (S)-2-methyl-2-propanesulfinamide .
-
Step 2 : Diastereomeric resolution using chiral auxiliaries (e.g., camphor derivatives) .
-
Step 3 : Purification via column chromatography (95% purity) .
Key intermediates include a racemic amine-alcohol, resolved to >99% ee using camphor-based reagents .
Stability and Handling
-
Decomposition : Sensitive to strong acids/bases due to the sulfinamide group.
This compound’s versatility in asymmetric catalysis and organocatalysis underscores its value in synthetic chemistry. Its dual functionality enables applications ranging from pharmaceutical synthesis to materials science, with ongoing research exploring its use in C–H activation and photoredox catalysis.
Comparison with Similar Compounds
Key Properties:
- Air- and moisture-sensitive , requiring storage under inert conditions or refrigeration .
- Applications : Widely used in asymmetric catalysis, particularly in gold-catalyzed cyclization reactions and enantioselective cycloadditions .
- Collaborative Use : Developed and distributed in partnership with Daicel for research purposes .
Comparison with Similar Compounds
The following compounds share structural motifs with the target ligand but differ in substituents, stereochemistry, and catalytic performance:
Substituent Variations on the Aromatic Backbone
Key Insights :
- Steric Effects : Diisopropyl and tert-butyl groups improve enantioselectivity in congested reaction environments .
- Electronic Effects : Anthracenyl groups may stabilize transition states via π-stacking .
Modifications in the Phosphine and Sulfinamide Groups
Key Insights :
- Phosphine Electronics : Dicyclohexylphosphine increases electron density at the metal center compared to diphenylphosphine .
- Backbone Rigidity : Xanthene-based ligands provide geometric constraints, enhancing stereocontrol .
Stereochemical Variations
Key Insights :
Performance Data in Catalytic Reactions
Key Trends :
- The target compound outperforms xanthene derivatives in yield and enantiomeric excess (ee) due to optimal steric and electronic tuning .
Preparation Methods
Sulfinamide Formation via Ellman’s Methodology
Ellman’s sulfinamide synthesis is widely used for preparing enantiomerically pure sulfinamides. For this compound, the reaction would involve:
-
Chiral sulfinyl chloride precursor : (R)- or (S)-tert-butanesulfinyl chloride reacts with a primary amine.
-
Amine substrate : [(1S)-1-(2-Bromophenyl)ethyl]amine could serve as the amine precursor before phosphine introduction.
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Stereoinduction : The sulfinyl group’s configuration dictates the stereochemical outcome at the nitrogen center.
A representative reaction is:
This step typically achieves >95% enantiomeric excess under optimized conditions.
Phosphine Group Installation
Introducing the diphenylphosphino group to the aromatic ring likely employs cross-coupling methodologies:
Palladium-Catalyzed P-Arylation
A brominated aryl intermediate undergoes coupling with diphenylphosphine using palladium catalysts:
Key considerations:
Nickel-Mediated Phosphination
Nickel catalysts (e.g., NiCl₂(dppe)) enable P–C bond formation under milder conditions, suitable for base-sensitive sulfinamides.
Stereochemical Control and Resolution
The (S,R) configuration necessitates precise stereochemical management:
Diastereomeric Crystallization
Crude sulfinamide-phosphine mixtures can be resolved via fractional crystallization. For example:
Chiral Chromatography
Preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, though this method is cost-prohibitive for large-scale synthesis.
Comparative Analysis of Synthetic Routes
Critical Process Parameters
Reaction Atmosphere
Phosphine ligands and intermediates are air-sensitive. Synthesis must occur under inert gas (argon/nitrogen).
Temperature Control
Purification Techniques
-
Column chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted phosphine.
-
Final product storage : Argon-charged vials at –20°C prevent oxidation.
Analytical Characterization
Post-synthesis verification employs:
-
¹H/³¹P NMR : Confirms phosphine coordination (δP ≈ –20 ppm).
-
Elemental analysis : Matches C₂₄H₂₈NOPS (calculated: C 70.39%, H 6.89%, N 3.42%).
Scalability and Industrial Relevance
While lab-scale syntheses achieve 100 mg batches, scaling poses challenges:
-
Cost of chiral auxiliaries : tert-Butanesulfinyl chloride contributes >60% of raw material costs.
-
Phosphine handling : Large-scale reactions require specialized equipment for air-sensitive materials.
Q & A
Q. Table 1. Key Spectral Benchmarks for Structural Confirmation
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| 1H NMR | δ 2.26 (s, CH3), δ 7.1–8.5 (m, ArH), δ 10.4–10.6 (s, NH) | |
| IR | 1332 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) | |
| MS | Molecular ion cluster around m/z 645 (M⁺) |
Q. Table 2. Chiral HPLC Conditions for Enantiopurity Analysis
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| Chiralpak IC | Hexane:Isopropanol (90:10) | 1.0 mL/min | UV 254 nm |
| Lux Cellulose-2 | Hexane:Ethanol (85:15) | 0.8 mL/min | UV 220 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
